Cyclopentylmalondialdehyde
Overview
Description
Cyclopentylmalondialdehyde is an organic compound characterized by the presence of a cyclopentyl group attached to a malondialdehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentylmalondialdehyde can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with malonic acid in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently decarboxylated to yield this compound.
Industrial Production Methods: In industrial settings, this compound can be produced using a continuous flow reactor system. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclopentylmalondialdehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentylmalonic acid.
Reduction: Reduction reactions can convert it into cyclopentylmethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Cyclopentylmalonic acid.
Reduction: Cyclopentylmethanol.
Substitution: Various substituted cyclopentyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Cyclopentylmalondialdehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound for studying lipid peroxidation and oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form adducts with biomolecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of cyclopentylmalondialdehyde involves its reactivity with nucleophiles, such as amino acids and proteins. This reactivity is primarily due to the presence of the aldehyde groups, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the formation of adducts, affecting the function and structure of the target molecules.
Comparison with Similar Compounds
Malondialdehyde: A simpler analog without the cyclopentyl group.
Cyclopentanone: Lacks the aldehyde functionality but shares the cyclopentyl ring structure.
Cyclopentylmethanol: A reduced form of cyclopentylmalondialdehyde.
Uniqueness: this compound is unique due to the combination of the cyclopentyl ring and the malondialdehyde moiety
Properties
IUPAC Name |
2-cyclopentylpropanedial | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-5-8(6-10)7-3-1-2-4-7/h5-8H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKIINAXKGHJQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523997 | |
Record name | Cyclopentylpropanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90253-06-8 | |
Record name | Cyclopentylpropanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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